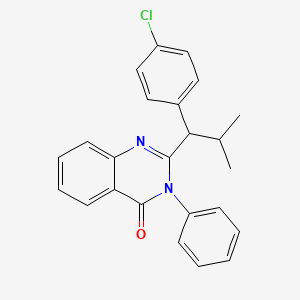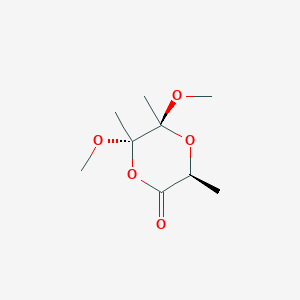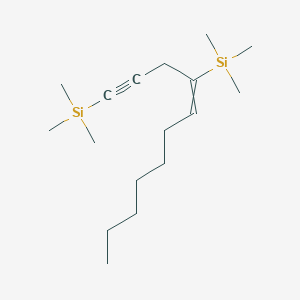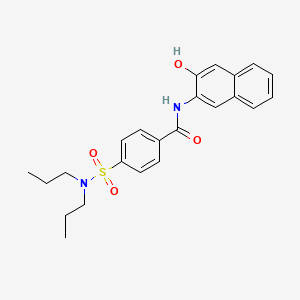
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropan-1-amine to form the intermediate 1-(4-chlorophenyl)-2-methylpropylamine.
Cyclization: The intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Substitution: Finally, the quinazolinone core is subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 3-position, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-3-phenylquinazolin-4(3H)-one: Lacks the 2-methylpropyl group, resulting in different biological activities.
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group at the 4-position of the phenyl ring, which may alter its pharmacological properties.
Uniqueness
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one is unique due to its specific structural features, including the presence of both the 4-chlorophenyl and 2-methylpropyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
851191-03-2 |
|---|---|
Formule moléculaire |
C24H21ClN2O |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-2-methylpropyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O/c1-16(2)22(17-12-14-18(25)15-13-17)23-26-21-11-7-6-10-20(21)24(28)27(23)19-8-4-3-5-9-19/h3-16,22H,1-2H3 |
Clé InChI |
FBQNESLLMUJZKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)




![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
